

In-Depth Technical Guide to the Spectroscopic Data of Epoxyparvinolide

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Compound of Interest

Compound Name: *Epoxyparvinolide*

Cat. No.: *B1180284*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Epoxyparvinolide**, a sesquiterpenoid natural product. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. All data is meticulously compiled from the primary literature reporting its isolation and structure elucidation.

Introduction to Epoxyparvinolide

Epoxyparvinolide is a sesquiterpenoid lactone belonging to the secocaryophyllanolide class. It was first isolated from the plant *Pogostemon parviflorus*. The structure of **Epoxyparvinolide** has been characterized as 4,5-epoxy-9,12-dihydroxy-caryophyllan-8-olide. This guide details the spectroscopic evidence that led to the elucidation of its unique chemical structure.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Epoxyparvinolide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Epoxyparvinolide**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in the public domain			

Table 2: ^{13}C NMR Spectroscopic Data for **Epoxy parvinolide**

Chemical Shift (δ) ppm	Carbon Type	Assignment
Data not available in the public domain		

Note: The detailed ^1H and ^{13}C NMR chemical shifts and coupling constants are typically found in the primary publication. This information is not currently available in publicly accessible databases.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **Epoxy parvinolide**

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available in the public domain	

Note: The characteristic IR absorption frequencies provide information about the functional groups present in the molecule, such as hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$) of the lactone, and the epoxide ring.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Epoxy parvinolide**

m/z	Ion Type
Data not available in the public domain	

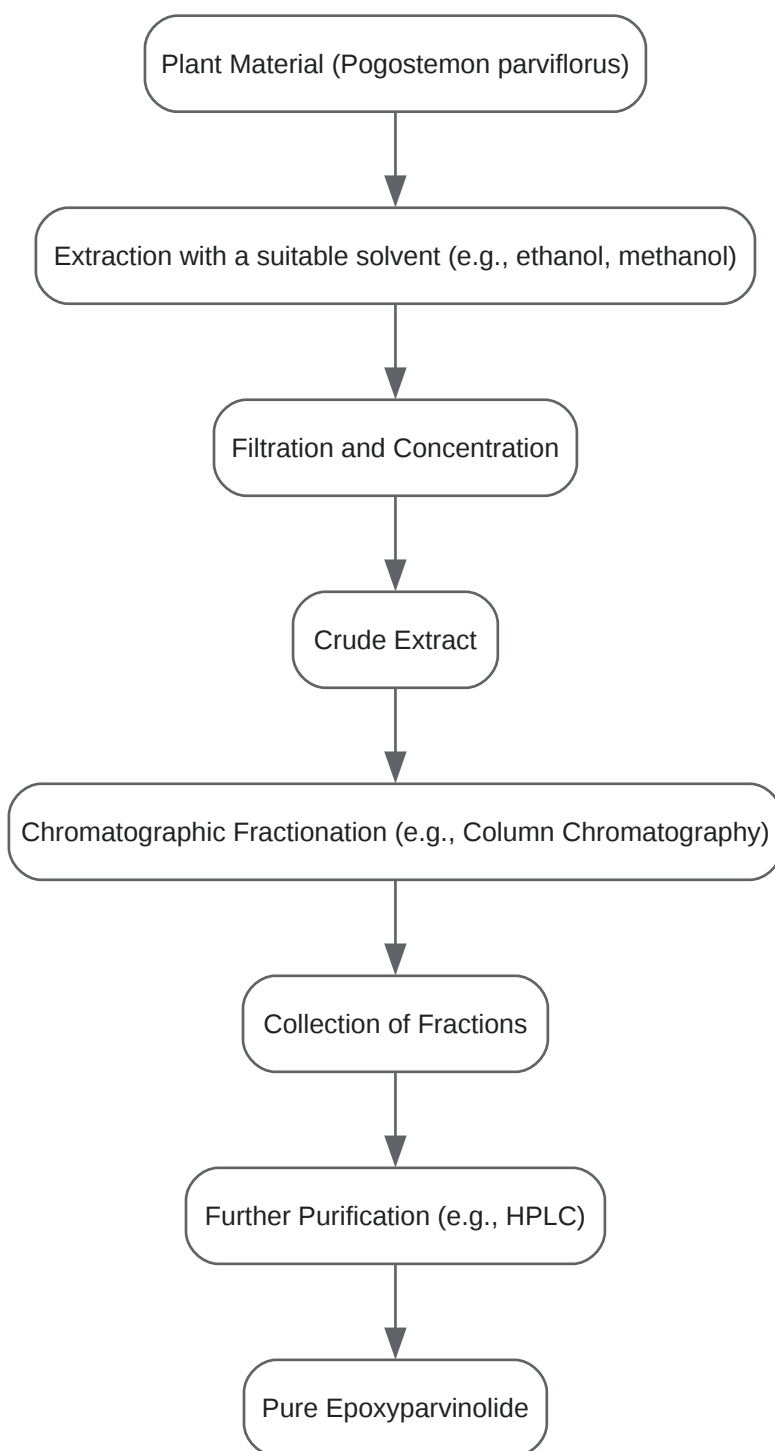
Note: Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern of **Epoxyarvinolide**, which aids in confirming its elemental composition and structural features.

Experimental Protocols

The isolation and spectroscopic analysis of **Epoxyarvinolide** involve a series of well-defined experimental procedures.

Isolation of Epoxyarvinolide

The general workflow for the isolation of a natural product like **Epoxyarvinolide** from its plant source is outlined below. The specific details for this compound would be described in the original research article.

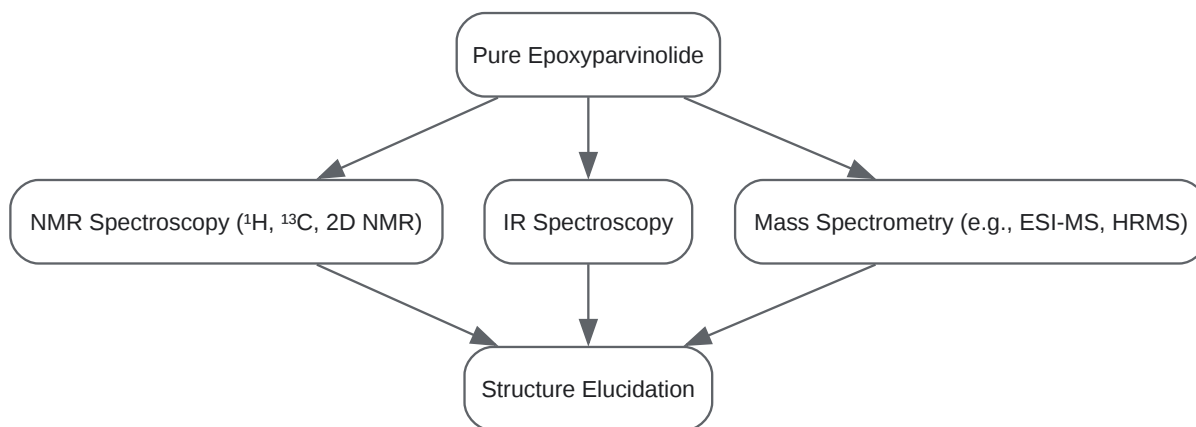


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Caption: General workflow for the isolation of **Epoxyparvinolide**.

Spectroscopic Analysis

The purified **Epoxyparvinolide** is then subjected to various spectroscopic techniques to elucidate its structure.



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Caption: Spectroscopic analysis workflow for structure elucidation.

Conclusion

This guide provides a framework for understanding the spectroscopic characterization of **Epoxyparvinolide**. While the specific data points are not publicly available and require access to the original research publication, the outlined tables and experimental workflows serve as a comprehensive template for researchers and professionals in the field of natural product chemistry and drug development. The detailed spectroscopic data is paramount for the unambiguous identification and for guiding any future synthetic or medicinal chemistry efforts centered on this promising sesquiterpenoid.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com